molecular formula C7H12O B2953415 1-methylcyclopentane-1-carbaldehyde CAS No. 6140-63-2

1-methylcyclopentane-1-carbaldehyde

Cat. No.: B2953415
CAS No.: 6140-63-2
M. Wt: 112.172
InChI Key: ZUGYJALETFVYJV-UHFFFAOYSA-N
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Description

1-Methylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a methyl group and a carbaldehyde functional group at the 1-position of the ring. For instance, (1S,3S)-3-methylcyclopentane-1-carbaldehyde (C₇H₁₂O) shares the same molecular formula but differs in substituent positioning, highlighting the role of steric and electronic effects in altering reactivity and stability . The compound’s aldehyde group confers typical reactivity, such as participation in oxidation, nucleophilic addition, and condensation reactions, while the methyl group may influence steric hindrance and solubility.

Properties

IUPAC Name

1-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGYJALETFVYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-63-2
Record name 1-methylcyclopentane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst. Another method includes the hydroformylation of 1-methylcyclopentene, where the alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form the aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-methylcyclopentanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 1-Methylcyclopentane-1-carboxylic acid

    Reduction: 1-Methylcyclopentanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-Methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopentane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
1-Methylcyclopentane-1-carbaldehyde C₇H₁₂O 112.17 Aldehyde, methyl High reactivity in oxidation
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde C₇H₁₂O 112.17 Aldehyde, methyl Structural isomer, lower steric strain
1-Methylcyclopentanol C₆H₁₂O 100.16 Alcohol Solvent, higher boiling point
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Ester, amine Pharmaceutical intermediate

Biological Activity

1-Methylcyclopentane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. The aldehyde functional group in this compound is known for its reactivity, which can influence various biochemical pathways and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites on proteins and enzymes due to its reactive aldehyde group. This interaction can lead to:

  • Modulation of Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Formation of Covalent Bonds : The aldehyde can form covalent bonds with amino acids in proteins, potentially altering protein function and stability.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Differences
Cyclopentane-1-carbaldehydeFive-membered ringLacks the methyl group, affecting reactivity
3-Methylcyclohexane-1-carbaldehydeSix-membered ringContains an additional carbon, altering chemical behavior
Cyclohexane-1-carbaldehydeSix-membered ringSimilar structure but different ring size

This compound's five-membered ring structure combined with a methyl group contributes to its distinctive reactivity profile, making it a valuable intermediate in organic synthesis and a candidate for further biological studies.

Biological Activity Data

Research into the biological activity of this compound has revealed several key findings:

  • Cytotoxicity Studies : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, although detailed quantitative data remains limited.
  • Antimicrobial Properties : Some investigations indicate potential antimicrobial activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at a leading university examined the cytotoxic effects of this compound on neuroblastoma cells. The results indicated that exposure to varying concentrations of the compound resulted in significant cell death, suggesting its potential as a therapeutic agent in cancer treatment. The study utilized flow cytometry to quantify cell viability and apoptosis markers.

Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at certain concentrations, indicating potential for development as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods.

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